molecular formula C14H21BrN2O5 B4005747 N'-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine;oxalic acid

N'-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4005747
M. Wt: 377.23 g/mol
InChI Key: QLHRXEGHJXNYHS-UHFFFAOYSA-N
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Description

N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a bromophenoxy group attached to a butyl chain, which is further connected to an ethane-1,2-diamine moiety. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.

Scientific Research Applications

N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine typically involves a multi-step process:

    Bromination: The initial step involves the bromination of phenol to obtain 3-bromophenol.

    Etherification: 3-bromophenol is then reacted with butyl bromide in the presence of a base to form 3-bromophenoxybutane.

    Amine Introduction: The resulting 3-bromophenoxybutane is then reacted with ethane-1,2-diamine under controlled conditions to introduce the diamine group.

    Salt Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.

    Use of Catalysts: Employing catalysts to accelerate the reaction rates and improve efficiency.

    Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Complex Formation: It can form complexes with metal ions, which can be utilized in catalysis and other applications.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agents used, leading to different oxidation states and functional groups.

Mechanism of Action

The mechanism of action of N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    N’-[4-(3-chlorophenoxy)butyl]ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.

    N’-[4-(3-fluorophenoxy)butyl]ethane-1,2-diamine: Contains a fluorine atom in place of bromine.

    N’-[4-(3-iodophenoxy)butyl]ethane-1,2-diamine: Features an iodine atom instead of bromine.

Uniqueness

N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. This uniqueness makes it valuable in specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

N'-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O.C2H2O4/c13-11-4-3-5-12(10-11)16-9-2-1-7-15-8-6-14;3-1(4)2(5)6/h3-5,10,15H,1-2,6-9,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHRXEGHJXNYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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